molecular formula C14H21NO B10784773 Profadol CAS No. 13104-68-2

Profadol

Cat. No.: B10784773
CAS No.: 13104-68-2
M. Wt: 219.32 g/mol
InChI Key: VFUGCQKESINERB-UHFFFAOYSA-N
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Description

Profadol, also known as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Profadol involves several key steps:

    Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.

    Conjugate Addition: Cyanide is added to the intermediate.

    Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.

    Imide Formation: Treatment with methylamine results in the formation of 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione.

    Reduction: The imide is reduced using lithium aluminium hydride.

    Demethylation: The final step involves demethylation to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the outlined synthetic route with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Profadol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions, particularly involving the imide intermediate, are crucial in its synthesis.

    Substitution: Substitution reactions can occur on the phenolic ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminium hydride is used for the reduction of the imide intermediate.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.

Scientific Research Applications

Profadol has several scientific research applications:

Mechanism of Action

Profadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to these receptors in the central nervous system, modulating pain perception. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signals .

Comparison with Similar Compounds

    Pethidine (Meperidine): Similar analgesic potency but stronger antagonistic effects.

    Tapentadol: Another opioid analgesic with a different receptor interaction profile.

    Tramadol: A weaker opioid with additional serotonin and norepinephrine reuptake inhibition properties.

Uniqueness: Profadol’s unique feature is its balanced mixed agonist-antagonist activity at the μ-opioid receptor, providing effective analgesia with reduced risk of antagonistic effects compared to other opioids .

Properties

CAS No.

13104-68-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3

InChI Key

VFUGCQKESINERB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

Origin of Product

United States

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